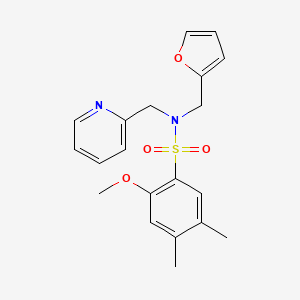

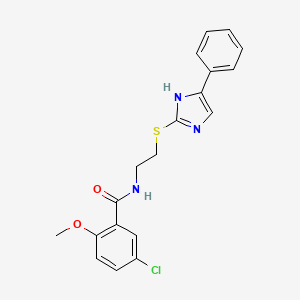

![molecular formula C14H10ClKN2O7S B2365150 Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate CAS No. 1007190-15-9](/img/structure/B2365150.png)

Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate, also known as NBD-Cl, is a water-soluble fluorescent sulfonamide reagent used in biochemical and chemical experiments. It has a molecular weight of 424.86 .

Molecular Structure Analysis

The IUPAC name for this compound is potassium 4-chloro-3-[(2-methoxy-5-nitroanilino)sulfonyl]benzoate . The InChI code is 1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder .Scientific Research Applications

Enthalpy-Entropy Correlations in Aryl Benzoate Reactions

Research on the reactivity of potassium aryloxides with various aryl benzoates, including 4-nitrophenyl, 3-nitrophenyl, 4-chlorophenyl, and phenyl benzoates, has been conducted. The study focused on temperature dependences and relative reactivity in dimethylformamide (DMF), providing insights into the substituent effect and reaction mechanisms, particularly the four-step mechanism and spiro-σ-complex formation in these reactions (Khalfina & Vlasov, 2013).

Activation Parameters in Transesterification Processes

Investigations into the kinetics of transesterification of 4-nitrophenyl benzoates and S-phenyl benzothioate with 4-chlorophenol in the presence of potassium carbonate in DMF have been conducted. This research discusses the variation of substrate reactivity and activation parameters, shedding light on the behavior of these substances in chemical processes (Os'kina & Vlasov, 2009).

Novel Synthesis Techniques

The synthesis of carbon‐14 labelled N‐sec‐butyl O‐ethyl O‐(5‐methyl–2‐nitrophenyl) phosphoramidothioate (Cremart®), involving the use of potassium carbonate, has been explored. This research is significant for metabolic studies and highlights the utility of potassium compounds in the synthesis of complex organophosphorus herbicides (Yoshitake et al., 1977).

Electrochemical Reactions with DMF and DMSO

Research on the electrochemical reduction of potassium perchlorate in solvents like DMF and DMSO has been conducted. This study is important for understanding how the anions of these solvents react with other substances, contributing to knowledge in the field of electrochemistry (Lund, 2005).

Safety and Hazards

Properties

IUPAC Name |

potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXGXMZNHDOUGA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClKN2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

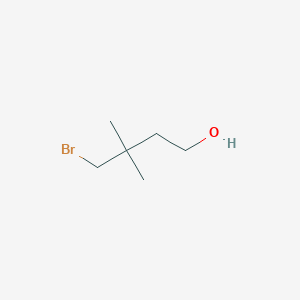

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

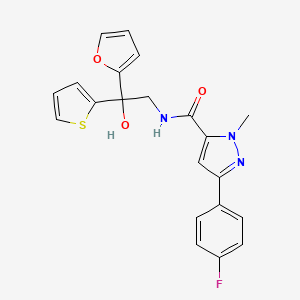

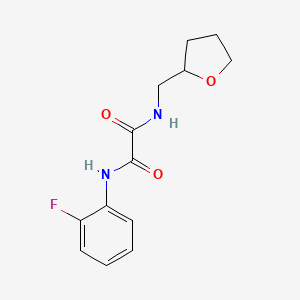

![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)

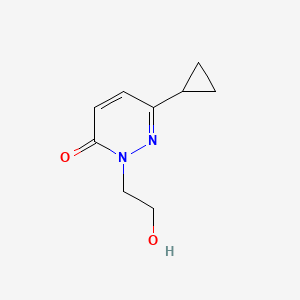

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)

![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)